![molecular formula C11H8F2N2O B3148334 6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 642491-85-8](/img/structure/B3148334.png)
6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Vue d'ensemble
Description
6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the class of quinazolinones. This compound is characterized by the presence of two fluorine atoms at the 6th and 7th positions, and a fused pyrroloquinazoline ring system. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the following steps:
Formation of the Pyrroloquinazoline Core: The initial step involves the construction of the pyrroloquinazoline core. This can be achieved through a cyclization reaction of an appropriate precursor, such as a 2-aminobenzamide derivative, with a suitable electrophile.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Final Cyclization: The final step involves the cyclization of the intermediate to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduced quinazolinone derivatives with hydrogenated ring systems.
Substitution: Quinazolinone derivatives with substituted functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biological pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: Lacks the fluorine atoms, resulting in different chemical and biological properties.
6,7-Dichloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: Contains chlorine atoms instead of fluorine, which affects its reactivity and biological activity.
6,7-Dimethyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: Contains methyl groups instead of fluorine, leading to different steric and electronic effects.
Uniqueness
The presence of fluorine atoms in 6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for drug discovery and development.
Propriétés
IUPAC Name |
6,7-difluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-7-4-6-9(5-8(7)13)14-10-2-1-3-15(10)11(6)16/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMNUPGKOYMFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC(=C(C=C3C(=O)N2C1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Chlorophenyl)thio]-2-furylaldehyde](/img/structure/B3148254.png)

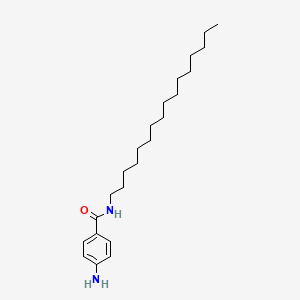
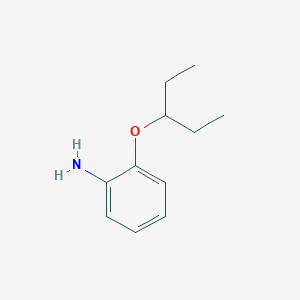

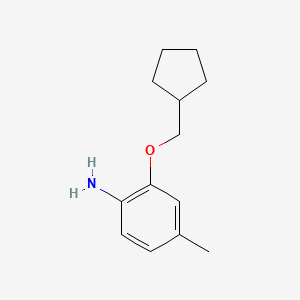
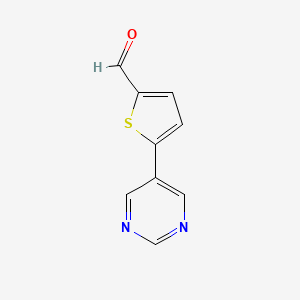
![4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3148290.png)
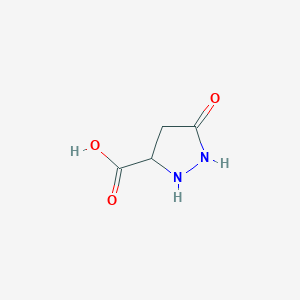
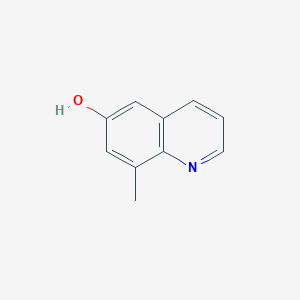
![N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3148317.png)

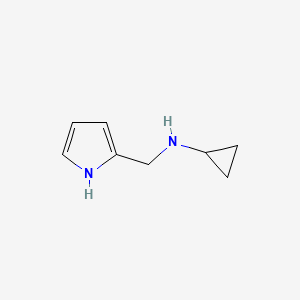
![4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride](/img/structure/B3148351.png)
